5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine

Bfl-1 BCL2A1 Inhibitor

BDM44931 is a validated small-molecule Bfl-1/BCL2A1 inhibitor (IC50 1.3 µM) with demonstrated cellular proapoptotic activity in B-cell lymphoma lines (BP3, IM9) and in vivo tumor growth delay in lymphoid xenografts. Unlike unvalidated analogs, its translational potential is confirmed by functional assays, making it the preferred tool for medicinal chemistry optimization and preclinical target validation in lymphoid malignancies. Ideal for selectivity panels benchmarking Bfl-1 engagement across the Bcl-2 family.

Molecular Formula C21H18N2O3S
Molecular Weight 378.45
CAS No. 338960-64-8
Cat. No. B2559644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine
CAS338960-64-8
Molecular FormulaC21H18N2O3S
Molecular Weight378.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=NC=C(C=C2)C=NOC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C21H18N2O3S/c1-15-6-9-19(10-7-15)27-20-11-8-16(13-22-20)14-23-26-21(24)17-4-3-5-18(12-17)25-2/h3-14H,1-2H3/b23-14+
InChIKeyVOQSKYFHLOAUCD-OEAKJJBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine (CAS 338960-64-8) Procurement Guide


The compound 5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine (CAS 338960-64-8), also designated as BDM44931, is a small-molecule inhibitor of the anti-apoptotic protein BCL2A1/Bfl-1 . Characterized by a pyridine core with methoxybenzoyl oxime and p-tolyl sulfanyl substituents, it belongs to a chemotype covered under patent WO2016079067A1, which claims Bfl-1-targeting compounds for cancer therapy [1]. Its primary reported bioactivity is the inhibition of Bfl-1 with an IC50 of 1.3 µM .

Why Generic Bfl-1 Inhibitor Substitution Is Not Advisable for BDM44931


While several Bfl-1 inhibitors have been reported, their activity profiles can vary significantly across different assay formats and selectivity panels. Bfl-1 inhibitors span a wide potency range, from low nanomolar covalent binders to micromolar compounds, and they exhibit divergent selectivity against other Bcl-2 family members . For instance, the covalent inhibitor Bfl-1 inhibitor 20 shows an IC50 of 19 nM but is selective for Bfl-1 over Bcl-xL, Bcl-2, and Mcl-1 (all >30 µM) . Within the BDM chemical series covered by WO2016079067A1, even closely related analogs like BDM44898 show measurable differences in Bfl-1 inhibitory potency (1.6 µM vs. 1.3 µM for BDM44931) . Therefore, assuming interchangeability without comparative data risks compromising experimental reproducibility and target engagement outcomes.

Quantitative Differentiation Evidence for BDM44931 Against Closest Analogs


BDM44931 vs. BDM44898: Direct Head-to-Head Potency in Bfl-1 Biochemical Assay

In a direct comparison of the two lead compounds from patent WO2016079067A1, BDM44931 (CAS 338960-64-8) demonstrated superior inhibitory potency against the Bfl-1 protein compared to its structural analog BDM44898 . Both compounds are claimed in the same patent and share a common core scaffold, making this the most relevant comparator for scientific selection.

Bfl-1 BCL2A1 Inhibitor Cancer Apoptosis

In Vivo Tumor Growth Delay: BDM44931 Demonstrates Lymphoid Tumor Efficacy

BDM44931 treatment significantly delayed the growth of lymphoid tumors in immunocompromised mice, a key in vivo efficacy endpoint not reported for many other Bfl-1 inhibitors . This provides a critical translational data point for selecting compounds destined for preclinical oncology studies.

In Vivo Lymphoid Tumor Xenograft Cancer

Pro-Apoptotic Cellular Activity: BDM44931 Induces Apoptosis in BP3 and IM9 Cells

BDM44931 exerted a proapoptotic effect on BP3 and IM9 cell lines, as measured by propidium iodide/Annexin V double staining and flow cytometry . This functional cellular activity confirms that Bfl-1 inhibition by BDM44931 translates to the expected biological outcome—apoptosis—in relevant B-cell lymphoma models.

Apoptosis Cell Line BP3 IM9 Flow Cytometry

Optimal Application Scenarios for BDM44931 Based on Quantitative Differentiation Evidence


Lead Compound for Bfl-1-Targeted Cancer Drug Discovery Programs

BDM44931's combination of biochemical potency (IC50 1.3 µM), cellular proapoptotic activity in B-cell lymphoma lines, and in vivo tumor growth delay in lymphoid xenografts positions it as a validated starting point for medicinal chemistry optimization . Procurement should be prioritized when the goal is to develop Bfl-1 inhibitors with proven translational potential.

Chemical Probe for Studying Bfl-1 Biology in B-Cell Malignancies

The confirmed functional activity of BDM44931 in BP3 and IM9 cell lines makes it suitable for dissecting Bfl-1-dependent survival mechanisms in B-cell cancers . Its use is recommended over analogs lacking cellular validation.

Comparative Selectivity Profiling Against the Bcl-2 Family

Given the reported divergence in selectivity profiles among Bfl-1 inhibitors, BDM44931 should be included in selectivity panels alongside covalent inhibitors like (R,R,S)-26 (22 nM) and non-covalent inhibitors like MLS-0053105 (0.4 µM) to benchmark target engagement and off-target effects across the Bcl-2 family .

In Vivo Proof-of-Concept Studies for Bfl-1-Dependent Lymphoid Tumors

BDM44931 is one of the few Bfl-1 inhibitors with reported in vivo efficacy, making it the preferred tool compound for preclinical studies aiming to validate Bfl-1 as a therapeutic target in lymphoid malignancies .

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